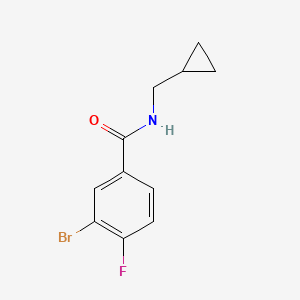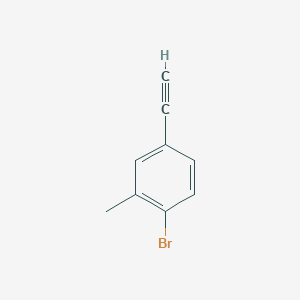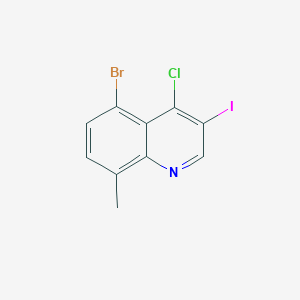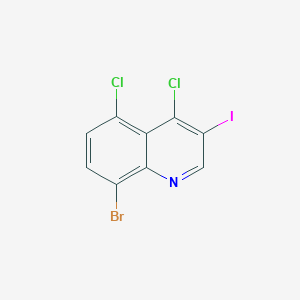
N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride
Overview
Description
N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride (NACFBSH) is a chemical compound commonly used in scientific research for a variety of applications, including biochemical and physiological studies. NACFBSH has several unique properties that make it an attractive choice for laboratory experiments.
Scientific Research Applications
Antitumor Applications
Sulfonamide derivatives have been synthesized and evaluated for their antitumor properties. For instance, a study by Huang, Lin, and Huang (2001) explored a novel class of antitumor drugs using sulfonamide as a parent compound, demonstrating significant antitumor activity and low toxicity in mice models (Huang, Lin, & Huang, 2001). Another study highlighted the synthesis and pro-apoptotic effects of new sulfonamide derivatives in cancer cells, indicating their potential for activating apoptosis pathways (Cumaoğlu et al., 2015).
Antimicrobial Applications
Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds have been designed, synthesized, and evaluated for their antimicrobial activities against a variety of pathogens, showcasing their efficacy in combating microbial infections (Krátký et al., 2012).
Enzyme Inhibition for Drug Development
Sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme associated with tumor growth. These inhibitors show promise in the development of drugs targeting tumor-associated CA isoforms, presenting a pathway for anticancer drug development (Morsy et al., 2009). Moreover, sulfonamides incorporating fluorine and 1,3,5-triazine moieties have been shown to effectively inhibit β-class carbonic anhydrases from Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Ceruso et al., 2014).
properties
IUPAC Name |
N-(2-aminoethyl)-2-chloro-4-fluorobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2O2S.ClH/c9-7-5-6(10)1-2-8(7)15(13,14)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSRTHSFPIQYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)S(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Bromo-4-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381454.png)
![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B1381455.png)
![2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine](/img/structure/B1381457.png)
![3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1381458.png)






